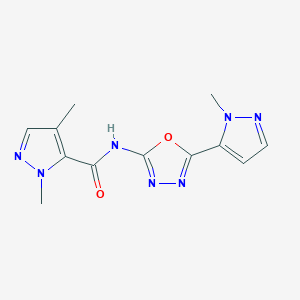

1,4-dimethyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

The compound 1,4-dimethyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic molecule featuring a pyrazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. Key structural attributes include:

- Pyrazole rings: A central pyrazole substituted with methyl groups at positions 1 and 2.

- Oxadiazole substituent: A 1-methyl-1H-pyrazol-5-yl group attached to the oxadiazole ring.

Such methods likely apply to the target compound, given its structural similarity to derivatives in the literature.

Properties

IUPAC Name |

2,4-dimethyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-7-6-14-19(3)9(7)10(20)15-12-17-16-11(21-12)8-4-5-13-18(8)2/h4-6H,1-3H3,(H,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBXBFVYHLYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=NN=C(O2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

Oxadiazole Formation: The next step involves the formation of the oxadiazole ring, which can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or oxadiazole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4-dimethyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Agricultural Chemistry: The compound may serve as a lead structure for the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl groups (electron-donating) increase lipophilicity compared to chloro (electron-withdrawing) and cyano (polar) substituents in compound 3a . This enhances membrane permeability but may reduce aqueous solubility.

Melting Points and Stability :

- Chloro-substituted analogs (e.g., 3a , mp 133–135°C) exhibit higher melting points than methylated derivatives due to stronger intermolecular interactions (e.g., halogen bonding) .

- Methyl groups in the target compound likely lower melting points, favoring solubility in organic solvents.

Spectral Signatures: ¹H-NMR: Methyl groups in all compounds resonate near δ 2.4–2.5. Aromatic protons in chloro/cyano derivatives (e.g., 3a) appear downfield (δ 7.2–8.1) due to electron withdrawal . MS Data: Molecular ion peaks ([M+H]⁺) align with calculated masses, confirming synthetic accuracy in analogs .

Biological Activity

1,4-Dimethyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H16N6O

- Molecular Weight : 276.31 g/mol

This compound features a pyrazole core with modifications that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity |

| Wei et al. | A549 | 26.00 | Growth inhibition |

| Zhang et al. | A549 | 0.95 | VEGF inhibition |

| Sun et al. | H460, MCF-F, A549 | 0.75–4.21 | CDK2 inhibition |

The compound exhibited significant cytotoxic effects against various cancer cell lines, demonstrating its potential as a therapeutic agent.

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways:

- Mechanism : Inhibition of COX enzymes and modulation of NF-kB signaling pathways.

This suggests that our compound may also possess anti-inflammatory properties, although specific studies are required to confirm this.

Other Pharmacological Effects

Beyond anticancer and anti-inflammatory activities, compounds containing pyrazole and oxadiazole moieties have shown promise in various other pharmacological areas:

- Antimicrobial : Effective against certain bacteria and fungi.

- Anticonvulsant : Potential in treating seizure disorders.

- Analgesic : Pain relief properties noted in preliminary studies.

Case Studies

- Case Study on Anticancer Effects : A study conducted by Xia et al. involved the synthesis of related pyrazole derivatives which demonstrated significant apoptosis induction in cancer cells, highlighting the importance of structural modifications for enhanced activity.

- Case Study on Anti-inflammatory Properties : Research by Li et al. evaluated similar compounds for their ability to inhibit inflammatory markers in vitro, suggesting a pathway for further exploration of our compound's potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.